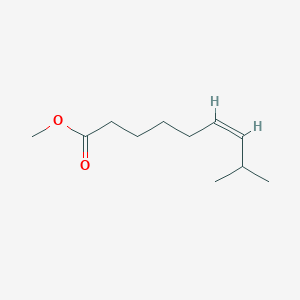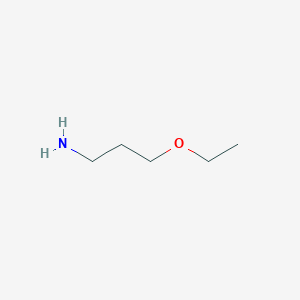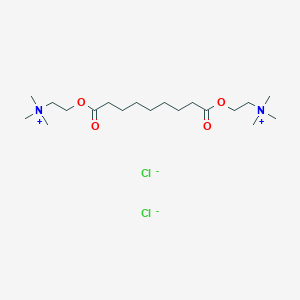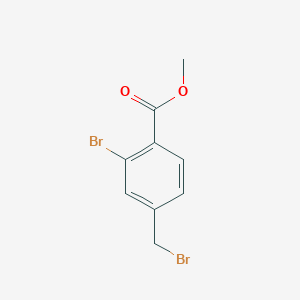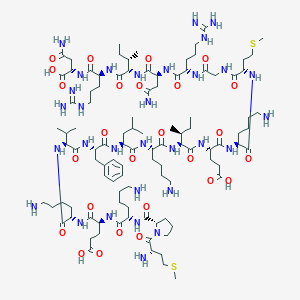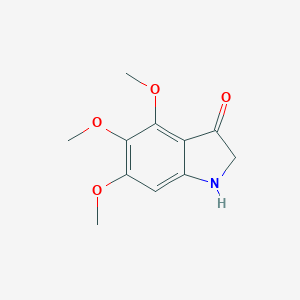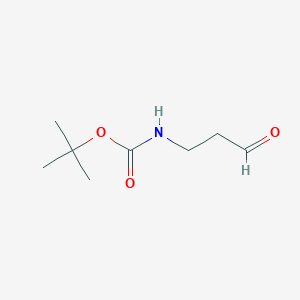
N-(3-oxopropyl)carbamate de tert-butyle
Vue d'ensemble
Description
(3-Oxo-propyl)-carbamic acid tert-butyl ester, also known as tert-butyl 3-oxopropylcarbamate, is a versatile and useful reagent in organic synthesis. It is a versatile and useful reagent in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and fine chemicals. This reagent has been used in a variety of applications, ranging from the synthesis of small molecules and peptides to the preparation of polymers and other large molecules. It has also been used as a catalyst in organic reactions.
Applications De Recherche Scientifique
Analyse complète des applications du N-(3-oxopropyl)carbamate de tert-butyle
Recherche pharmaceutique : Le this compound est utilisé dans les sciences de la vie à diverses fins de recherche, notamment le développement de produits pharmaceutiques. Il est impliqué dans la synthèse de composés organiques complexes qui peuvent servir d'intermédiaires ou de principes actifs pharmaceutiques (API) .
Synthèse chimique : Ce composé est utilisé dans les procédés de synthèse catalysés au palladium pour créer des anilines N-Boc-protégées, qui sont précieuses dans la synthèse d'une large gamme de produits pharmaceutiques et agrochimiques. Il joue également un rôle dans la synthèse de pyrroles tétrasubstitués, qui sont fonctionnalisés avec des groupes ester ou cétone en position C-3, élargissant le répertoire de la chimie organique synthétique .
Science des polymères : En science des polymères, le this compound est un précurseur de la polymérisation par ouverture de cycle contrôlée. Il a été synthétisé et polymérisé avec succès pour produire du poly(N-(3-tert-butoxy-3-oxopropyl)glycine), qui a des applications dans la création de polymères biodégradables avec des utilisations potentielles dans les dispositifs médicaux et les systèmes d'administration de médicaments .
Chimie analytique : Le composé est également pertinent en chimie analytique, où il peut être utilisé comme étalon ou matériau de référence dans diverses techniques chromatographiques telles que la CLHP, la CL-SM et l'UPLC pour garantir la précision et l'étalonnage des instruments analytiques .
Safety and Hazards
The compound is labeled with the signal word “Danger” and the hazard statement H301, which indicates that it is toxic if swallowed . Precautionary statements include P261 (avoid breathing dust/fume/gas/mist/vapors/spray), P280 (wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P304+P340 (IF INHALED: Remove person to fresh air and keep comfortable for breathing), P405 (Store locked up), and P501 (Dispose of contents/container to an approved waste disposal plant) .
Propriétés
IUPAC Name |
tert-butyl N-(3-oxopropyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO3/c1-8(2,3)12-7(11)9-5-4-6-10/h6H,4-5H2,1-3H3,(H,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLDSDVASYUUDLT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701347343 | |
| Record name | tert-Butyl N-(3-oxopropyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701347343 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
58885-60-2 | |
| Record name | tert-Butyl N-(3-oxopropyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701347343 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-Butyl (3-oxopropyl)carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of studying (3-Oxo-propyl)-carbamic acid tert-butyl ester in the context of HIV-1?
A1: The provided research abstract focuses on the complex formed between HIV-1 protease and (3-Oxo-propyl)-carbamic acid tert-butyl ester, suggesting the compound's potential as an HIV-1 protease inhibitor. [] HIV-1 protease is an enzyme crucial for viral replication. Inhibiting its activity is a key strategy in developing antiretroviral drugs to manage HIV infection. Therefore, studying the interaction between this compound and HIV-1 protease offers valuable insights into potential new treatment avenues.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

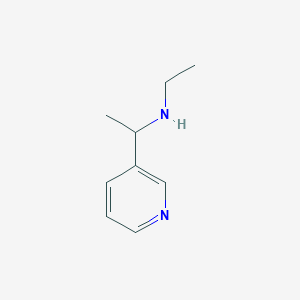


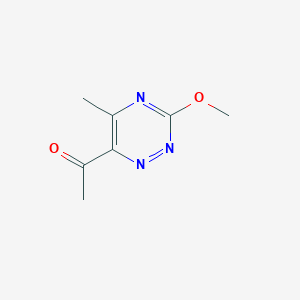
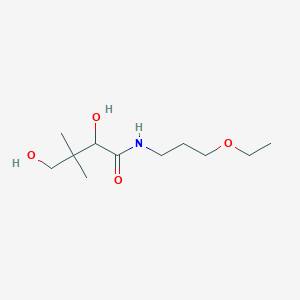
![Ethyl 4,6-dihydrofuro[2,3-c]pyrrole-5-carboxylate](/img/structure/B153938.png)
